2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is a heterocyclic compound that features a unique dioxino-pyrazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable dioxino precursor with a pyrazine derivative can yield the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile is unique due to its specific dioxino-pyrazine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H4N4O2 |
---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyrazine-6,7-dicarbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-6(4-10)12-8-7(11-5)13-1-2-14-8/h1-2H2 |
InChI Key |
ULGZRFCUTYNGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=C(N=C2O1)C#N)C#N |
Origin of Product |
United States |
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